molecular formula C13H14N2O6S B11295590 5-(3,4-dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid

5-(3,4-dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid

Cat. No.: B11295590
M. Wt: 326.33 g/mol
InChI Key: YWUTYONVIXBMEI-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid: is a complex organic compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting a suitable dithioamide with a diazotizing agent under controlled conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the thiadiazine ring with a 3,4-dimethoxyphenyl derivative through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts for organic reactions.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its unique structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Used in drug design and development as a lead compound for new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The pathways involved may include the modulation of signaling cascades and the regulation of gene expression.

Comparison with Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxamide
  • 5-(3,4-Dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-methyl ester

Comparison:

  • Uniqueness: The presence of the carboxylic acid group in 5-(3,4-dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid makes it more versatile in terms of chemical reactivity compared to its carboxamide and methyl ester analogs.
  • Reactivity: The carboxylic acid group allows for additional reactions, such as esterification and amidation, which are not possible with the carboxamide or methyl ester derivatives.
  • Applications: The carboxylic acid derivative may have broader applications in drug design and development due to its ability to form hydrogen bonds and interact with biological targets more effectively.

Properties

Molecular Formula

C13H14N2O6S

Molecular Weight

326.33 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O6S/c1-15-10(13(16)17)7-9(14-22(15,18)19)8-4-5-11(20-2)12(6-8)21-3/h4-7H,1-3H3,(H,16,17)

InChI Key

YWUTYONVIXBMEI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=NS1(=O)=O)C2=CC(=C(C=C2)OC)OC)C(=O)O

Origin of Product

United States

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